

Spectroscopic Profile of 2-Propanone, 1,1-diethoxy-3-phenyl-: A Technical Guide

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Compound of Interest

Compound Name: 2-Propanone, 1,1-diethoxy-3-phenyl-

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-Propanone, 1,1-diethoxy-3-phenyl-**, also known as 1,1-diethoxy-3-phenylpropan-2-one. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for obtaining such spectra, and includes visualizations to illustrate key analytical pathways.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived spectra for **2-Propanone, 1,1-diethoxy-3-phenyl-** in public databases, the following data has been predicted based on the analysis of structurally analogous compounds, including phenylacetone and various diethyl acetals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 4.80	Singlet	1H	Methine proton (-CH(OEt) ₂)
~ 3.80	Singlet	2H	Methylene protons (-CH ₂ -Ph)
~ 3.60	Quartet	4H	Methylene protons (-O-CH ₂ -CH ₃)
~ 1.20	Triplet	6H	Methyl protons (-O-CH ₂ -CH ₃)

¹³C NMR (Carbon-13 NMR):

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (ppm)	Assignment
~ 205	Carbonyl carbon (C=O)
~ 135	Quaternary aromatic carbon (C-Ph)
~ 128 - 130	Aromatic carbons (CH-Ph)
~ 102	Acetal carbon (-CH(OEt) ₂)
~ 62	Methylene carbons (-O-CH ₂ -CH ₃)
~ 50	Methylene carbon (-CH ₂ -Ph)
~ 15	Methyl carbons (-O-CH ₂ -CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050 - 3030	Medium	Aromatic C-H stretch
~ 2980 - 2850	Strong	Aliphatic C-H stretch
~ 1725	Strong	Ketone C=O stretch
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C bending
~ 1150 - 1050	Strong	C-O stretch (acetal)

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

m/z	Proposed Fragment
222	[M] ⁺ (Molecular Ion)
177	[M - OCH ₂ CH ₃] ⁺
149	[M - CH(OCH ₂ CH ₃) ₂] ⁺
103	[CH(OCH ₂ CH ₃) ₂] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
43	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **2-Propanone, 1,1-diethoxy-3-phenyl-**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a proton frequency of 400 MHz.
 - Set the spectral width to approximately 16 ppm.
 - Use a 30-degree pulse width.
 - Set the relaxation delay to 1.0 second.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at a carbon frequency of 100 MHz.
 - Employ proton decoupling to simplify the spectrum.
 - Set the spectral width to approximately 240 ppm.
 - Use a 45-degree pulse width.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

IR Spectroscopy

- Sample Preparation: As the compound is a liquid, the spectrum can be obtained directly as a thin film. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium

bromide (KBr) plates.

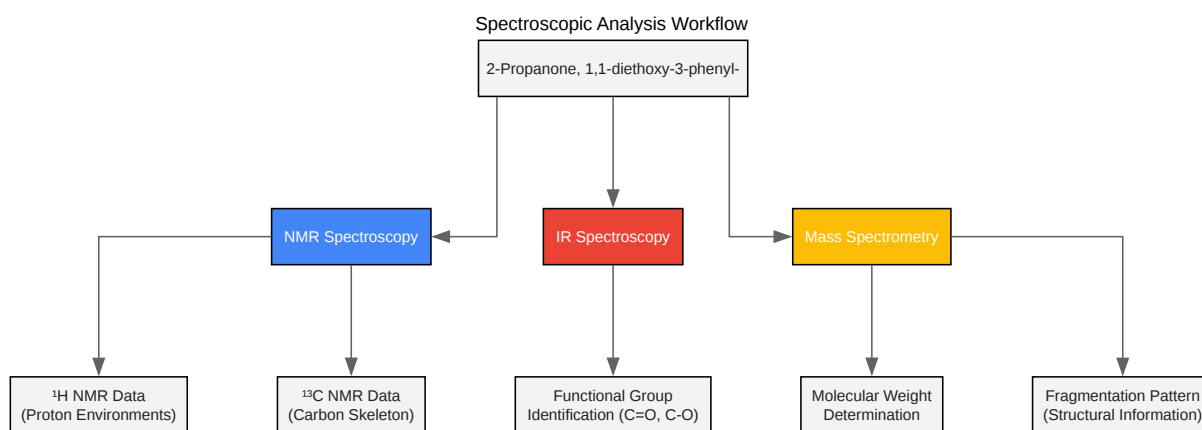
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The data is typically reported in terms of transmittance (%).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample (approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition (EI Mode):
 - Use a standard electron energy of 70 eV.
 - Scan a mass range of m/z 40-400.
 - The data will be a plot of relative intensity versus mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

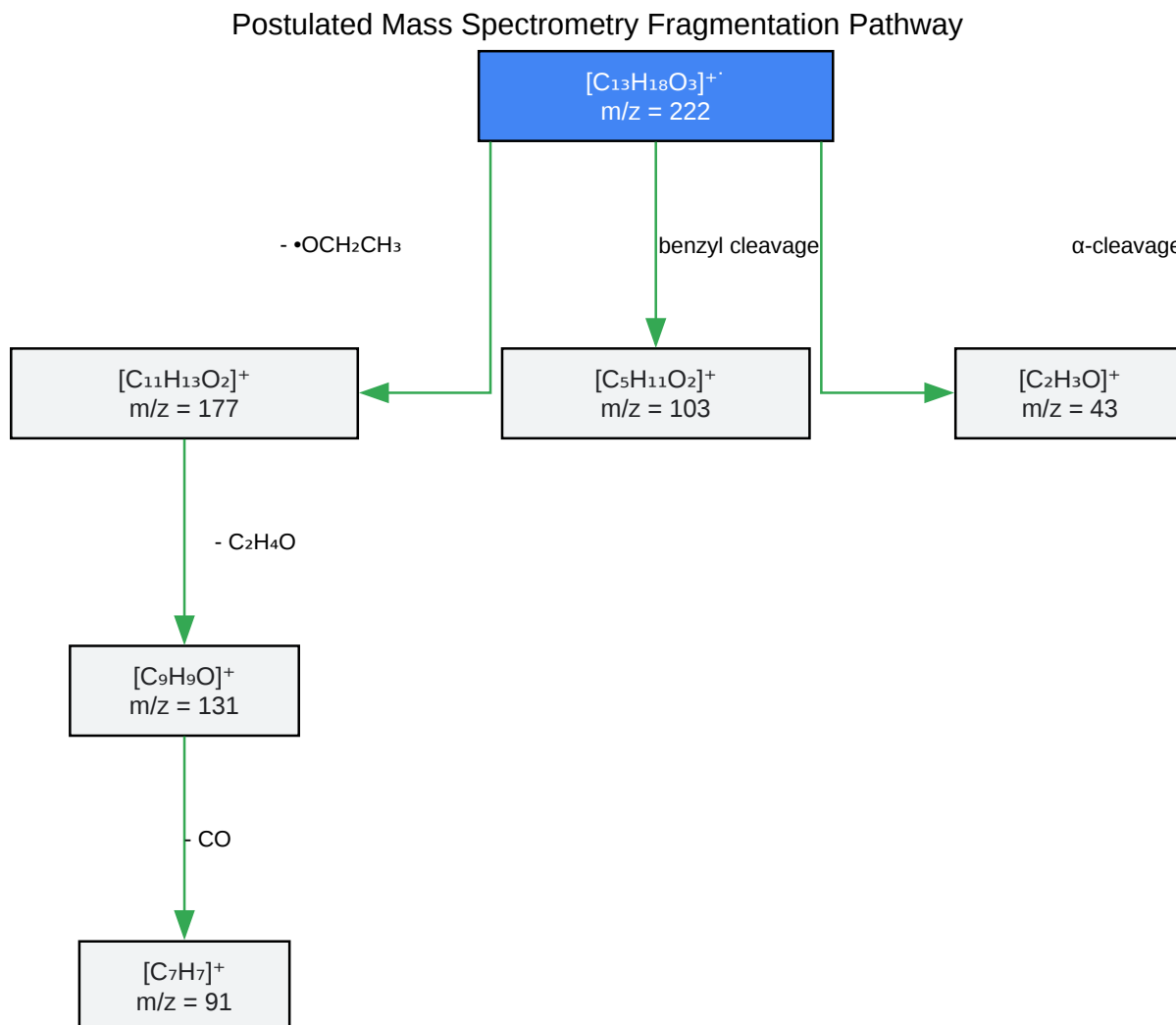
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.



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*Spectroscopic analysis workflow for **2-Propanone, 1,1-diethoxy-3-phenyl-***



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Postulated mass spectrometry fragmentation of the title compound.

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